N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN5O3 and its molecular weight is 471.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel derivatives related to the specified compound have been extensively studied. For instance, the preparation and structural analysis of triazoloquinazolinium betaines and their molecular rearrangements offer insights into the chemical behavior and potential applications of such compounds in scientific research (Crabb et al., 1999)[https://consensus.app/papers/preparation-124triazoloquinazolinium-betaines-crabb/1c935d9dab3459469225974137d66323/?utm_source=chatgpt].
Antimicrobial Activity
- Some derivatives have shown significant antimicrobial activity against a range of bacterial and fungal species. This includes the investigation of their antibacterial and antifungal potentials, suggesting their usefulness in developing new antimicrobial agents (Antypenko et al., 2017)[https://consensus.app/papers/synthesis-characterization-novel-nphenyl-benzyl-antypenko/462bb96fb6345c94abbf7ef6c08a4814/?utm_source=chatgpt].
Pharmacological Investigations
- The pharmacological investigations of these compounds, particularly in the context of H1-antihistaminic activity, reveal their potential as new classes of antihistaminic agents. This suggests a promising avenue for the development of novel therapeutic agents with improved efficacy and safety profiles (Alagarsamy et al., 2007)[https://consensus.app/papers/synthesis-investigation-novel-alagarsamy/2bfcf956ccba54ab8320a34df33f9544/?utm_source=chatgpt].
Inotropic Activity
- Additionally, studies on the positive inotropic evaluation of certain derivatives indicate their potential use in treating cardiovascular diseases by improving heart muscle contraction without significantly increasing heart rate, which could lead to new treatments for heart failure (Li et al., 2008)[https://consensus.app/papers/synthesis-positive-inotropic-evaluation-li/10e79c92bd9d5bc9a544fa248589700c/?utm_source=chatgpt].
Anticancer Activity
- The design and synthesis of triazoloquinoline derivatives for anticancer activity highlight the role of structural modification in enhancing cytotoxic effects against cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Reddy et al., 2015)[https://consensus.app/papers/synthesis-reddy/9cfad75e0e8b55c6aee85b9602295162/?utm_source=chatgpt].
Environmental Considerations
- Research into environmentally benign protocols for the synthesis of related compounds emphasizes the importance of developing sustainable and efficient methods for producing these chemicals, which is crucial for minimizing environmental impact (Mousavi et al., 2015)[https://consensus.app/papers/environmentally-protocol-synthesis-mousavi/42418c29c600576cbb1695946eb1949b/?utm_source=chatgpt].
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-16-7-12-21(17(2)13-16)28-23(33)15-31-26(35)32-22-6-4-3-5-20(22)24(34)30(25(32)29-31)14-18-8-10-19(27)11-9-18/h3-13H,14-15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMJSNJVYXXJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.